molecular formula C12H17NO2 B137647 Ethyl 2-amino-2-phenylbutanoate CAS No. 6480-87-1

Ethyl 2-amino-2-phenylbutanoate

Cat. No.: B137647
CAS No.: 6480-87-1
M. Wt: 207.27 g/mol
InChI Key: JLEZVTIYNCKTNH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-phenylbutanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with benzylamine under acidic conditions, followed by reduction. Another method includes the condensation of ethyl 2-bromo-2-phenylbutanoate with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 2-amino-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylbutanoate
  • Ethyl 2-amino-3-phenylpropanoate
  • Ethyl 2-amino-2-methylbutanoate

Comparison: Ethyl 2-amino-2-phenylbutanoate is unique due to the specific positioning of the amino and phenyl groups on the butanoate backbone. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, the presence of the phenyl group at the second carbon may enhance its hydrophobic interactions and binding affinity in biological systems, distinguishing it from other analogs.

Biological Activity

Ethyl 2-amino-2-phenylbutanoate, also known as ethyl (S)-2-amino-2-phenylbutanoate, is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and research findings related to its biological activity.

This compound is classified as an amino acid derivative with a molecular formula of C11_{11}H15_{15}NO2_2 and a molecular weight of approximately 207.27 g/mol. Its synthesis typically involves the reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB), which can be achieved through various biocatalytic processes involving microbial strains such as Rhodotorula minuta and Candida holmii .

Target of Action

This compound serves as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension by preventing the formation of angiotensin II, a potent vasoconstrictor .

Biochemical Pathways

The compound undergoes biocatalytic asymmetric reduction to yield various products, including primary and secondary amines. The enzymatic activity is primarily mediated by aldo-keto reductases, which facilitate the conversion of EOPB to its chiral derivatives .

Interactions with Biological Molecules:
this compound exhibits interactions with several enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. It is hypothesized that the compound may modulate these pathways through binding interactions or enzyme inhibition .

Cellular Effects:
Research indicates that this compound may affect cellular metabolism and function by altering gene expression patterns. Such changes could have implications for therapeutic applications in conditions like hypertension and metabolic disorders .

Case Studies and Experimental Data

  • Production Efficiency:
    A study demonstrated that ethyl (R)-2-hydroxy-4-phenylbutanoate, derived from this compound, was produced with high enantiomeric excess using microbial reduction methods. The highest enantiomeric excess achieved was 95% using Rhodotorula minuta .
  • Enzyme Engineering:
    Another investigation focused on engineering an aldo-keto reductase to enhance its efficiency in reducing EOPB to ethyl (R)-2-hydroxy-4-phenylbutanoate. The engineered enzyme showed a significant increase in activity, indicating potential for improved production processes in pharmaceutical applications .
  • Pharmacological Applications:
    This compound has been explored for its role in synthesizing pharmaceuticals aimed at treating hypertension. Its ability to act as an ACE inhibitor precursor positions it as a valuable compound in drug development .

Summary of Biological Activities

Activity Description
ACE Inhibition Precursor for ACE inhibitors; lowers blood pressure by preventing angiotensin II formation.
Biocatalysis Involved in microbial reduction processes yielding chiral compounds with therapeutic potential.
Cellular Modulation Influences cell signaling pathways and gene expression related to metabolic processes.

Properties

IUPAC Name

ethyl 2-amino-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZVTIYNCKTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440736
Record name ethyl 2-amino-2-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6480-87-1
Record name ethyl 2-amino-2-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product 5 was dissolved in 22 mL of anhydrous THF and 2.64 mL of triethyl amine were added. After stirring for 30 minutes, the mixture was filtered through celite and the solid washed with 100 mL of anhydrous diethyl ether. Concentration of the solvents using a rotary evaporator afforded 2.49 g of 6 as a blue oil (77% yield).
Name
crude product 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-2-phenylbutanoate
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Reactant of Route 6
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